S (+) Tolperisone-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

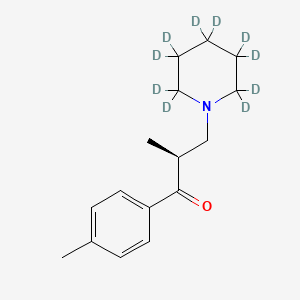

Formule moléculaire |

C16H23NO |

|---|---|

Poids moléculaire |

255.42 g/mol |

Nom IUPAC |

(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |

Clé InChI |

FSKFPVLPFLJRQB-WDRUOUDTSA-N |

SMILES isomérique |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origine du produit |

United States |

Foundational & Exploratory

S (+) Tolperisone-d10 chemical structure and properties

An In-depth Technical Guide to S (+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of this compound. It is intended for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

Chemical Structure and Physicochemical Properties

This compound is the deuterated form of S (+) Tolperisone (B1682978), a centrally acting muscle relaxant. The isotopic labeling involves the replacement of ten hydrogen atoms with deuterium (B1214612) on the piperidine (B6355638) ring, which makes it a valuable tool in pharmacokinetic and metabolic studies.

Molecular Architecture: this compound is a piperidine derivative characterized by a stereospecific (S)-configuration at the 2-methyl position of its propan-1-one backbone.[1] The structure comprises a 4-methylphenyl group and a piperidine ring where ten hydrogen atoms at positions 2,2,3,3,4,4,5,5,6,6 have been replaced by deuterium.[1] This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride | [2] |

| Alternate Names | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [4] |

| CAS Number | 1185160-65-9 (Hydrochloride Salt) | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₃D₁₀NO (Free Base) | [1] |

| C₁₆H₁₃D₁₀NO • HCl (Hydrochloride Salt) | [2][4] | |

| Molecular Weight | 255.42 g/mol (Free Base) | [1] |

| 291.88 g/mol (Hydrochloride Salt) | [1][4] | |

| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |

| Formulation | Solid | [2] |

| Solubility | Soluble in organic solvents (e.g., methanol (B129727), DMSO) | [1][6] |

| Storage | 2°C to 8°C | [2] |

| Stability | ≥ 4 years under recommended storage conditions | [2] |

Mechanism of Action

The mechanism of action of this compound is identical to that of its non-deuterated counterpart, Tolperisone. Tolperisone is a centrally acting muscle relaxant that primarily targets the central nervous system, specifically the spinal cord and brainstem, to alleviate muscle stiffness and spasms.[7][8] Its multifaceted mechanism involves:

-

Inhibition of Voltage-Gated Channels: Tolperisone blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels.[7][8][9] This action stabilizes neuronal membranes, reduces neuronal excitability, and dampens the transmission of nerve impulses that lead to muscle spasms.[7][9]

-

Modulation of Spinal Reflexes: It inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[2][7] This helps to reduce involuntary muscle activity and promote muscle relaxation.[7]

-

Membrane-Stabilizing Properties: The compound exhibits membrane-stabilizing effects, which contribute to its muscle-relaxing properties.[7]

-

Local Anesthetic Properties: Tolperisone also possesses local anesthetic properties, which may help in alleviating local pain associated with muscle spasms.[7]

A recent study has also suggested that Tolperisone hydrochloride can improve motor functions in Parkinson's disease models by inhibiting MMP-9 and downregulating the p38 MAPK and ERK1/2 signaling cascade.[10][11]

Isotopic Effects and Pharmacokinetics

Deuteration of Tolperisone to form this compound has minimal impact on its physical properties but significantly enhances its utility in analytical applications.[1] The increased mass due to the ten deuterium atoms allows for a clear distinction from the non-deuterated compound in mass spectrometry, making it an excellent internal standard.[1]

Key Isotopic Effects:

-

Analytical Utility: The distinct mass-to-charge (m/z) ratio of this compound allows for its use as an internal standard for the precise quantification of Tolperisone in complex biological matrices like plasma, serum, and tissue.[1][2] Its chemical behavior is nearly identical to the parent compound, ensuring co-elution during chromatographic separation.[1]

-

Metabolic Stability: The replacement of hydrogen with deuterium can sometimes lead to a stronger chemical bond, potentially slowing down metabolic processes that involve the cleavage of these bonds (kinetic isotope effect). This may result in an extended metabolic half-life, which is advantageous in pharmacokinetic studies.[1]

Pharmacokinetics of Tolperisone:

-

Absorption: Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract.[8][12]

-

Metabolism: It undergoes extensive metabolism in the liver and kidneys, primarily by CYP2D6, and to a lesser extent by CYP2C19, CYP2B6, and CYP1A2 isoenzymes.[12][13]

-

Excretion: The metabolites are primarily excreted via the kidneys.[8][12] The elimination half-life is approximately 1.5 to 2.5 hours.[8][12]

Synthesis and Purification

The synthesis of this compound generally follows the synthetic routes for Tolperisone, with the incorporation of deuterium at specific steps.

General Synthetic Approach: The synthesis typically starts with 4'-methylacetophenone (B140295) and formaldehyde (B43269), utilizing aminomethylation reactions to form the piperidine ring.[1]

Deuterium Incorporation Methods:

-

Deuterated Precursor Approach: This method involves using deuterium-labeled starting materials, such as deuterated formaldehyde (D₂CO) and piperidine-d11, to ensure site-specific incorporation of deuterium.[1]

-

Post-Synthetic Isotope Exchange: This less common method involves the catalytic deuteration of pre-formed Tolperisone using deuterium gas (D₂) and a catalyst like palladium. However, this can sometimes lead to side reactions.[1]

Experimental Protocols

Protocol 1: Quantification of Tolperisone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol provides a general methodology for the determination of Tolperisone in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolperisone in human plasma.

Materials:

-

Tolperisone reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies

-

HPLC or UPLC system coupled with a tandem mass spectrometer

Methodology:

-

Standard and IS Solution Preparation:

-

Prepare stock solutions of Tolperisone and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

-

-

Sample Preparation (LLE):

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.[14]

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.0 mm x 50 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[14]

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolperisone and this compound.

-

Optimize parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Tolperisone to the IS against the concentration of the calibration standards.

-

Determine the concentration of Tolperisone in the unknown samples from the calibration curve.

-

Protocol 2: In-Vivo Assessment of Muscle Relaxation using the Rotarod Test

This protocol describes a standard method to evaluate the effect of Tolperisone on motor coordination and balance in rodents, which is indicative of its muscle relaxant properties.[15]

Objective: To assess the muscle relaxant effects of Tolperisone on motor coordination and balance in mice or rats.

Materials:

-

Rotarod apparatus

-

Tolperisone hydrochloride solution

-

Vehicle control solution (e.g., saline)

-

Animal scale

-

Syringes and needles for administration

Methodology:

-

Acclimation and Training:

-

Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Train the animals on the rotarod for a few days prior to the experiment to minimize learning effects. This involves placing them on the rotating rod at a low speed and gradually increasing it.

-

-

Drug Administration:

-

Weigh each animal to determine the correct dosage.

-

Administer Tolperisone hydrochloride or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

-

Allow for a pre-treatment period (typically 30-60 minutes) based on the drug's pharmacokinetic profile.[15]

-

-

Testing:

-

Place the animal on the rotating rod.

-

Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[15]

-

Record the latency to fall from the rod for each animal.

-

Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

-

-

Data Analysis:

-

Calculate the average latency to fall for each animal in each treatment group.

-

Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[15] A significant decrease in the latency to fall in the treated group compared to the control group indicates a muscle relaxant effect.

-

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical structure, coupled with the strategic placement of deuterium atoms, provides an ideal internal standard for the accurate and precise quantification of Tolperisone. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective application in preclinical and clinical studies. This guide serves as a foundational resource for professionals working with this important labeled compound.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Tolperisone-d10 HCl - CAS - 1185160-65-9 | Axios Research [axios-research.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 8. Tolperisone - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Tolperisone hydrochloride improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mims.com [mims.com]

- 13. Tolperisone Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]

- 14. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of S-(+)-Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Tolperisone (B1682978) has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity.[1] It is recognized for its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants. Tolperisone is a racemic mixture, with the S-(+)-enantiomer reported to possess the predominant skeletal muscle relaxant activity.[2] The deuteration of S-(+)-tolperisone to create S-(+)-Tolperisone-d10 aims to improve its metabolic stability and pharmacokinetic properties.[3] This guide focuses on the core mechanism of action, which is primarily the blockade of voltage-gated ion channels.

Core Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

The therapeutic effects of tolperisone are primarily attributed to its ability to modulate the activity of voltage-gated sodium (Nav) and calcium (Cav) channels. This dual blockade leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters, ultimately suppressing aberrant neuronal signaling responsible for muscle spasticity.

Blockade of Voltage-Gated Sodium Channels

Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This action reduces the number of available channels that can open in response to depolarization, thereby decreasing neuronal excitability. This mechanism is crucial for its muscle relaxant and analgesic effects.[4][5]

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on sodium channels, tolperisone also inhibits voltage-gated calcium channels, particularly N-type (Cav2.2) channels.[6] These channels are critical for neurotransmitter release at presynaptic terminals. By blocking these channels, tolperisone reduces the influx of calcium ions that triggers the release of excitatory neurotransmitters like glutamate (B1630785) in the spinal cord. This presynaptic inhibition contributes significantly to the suppression of spinal reflexes.[4]

Signaling Pathway

The mechanism of action of S-(+)-Tolperisone-d10 at the neuronal level can be visualized as a multi-step process that ultimately leads to muscle relaxation.

Quantitative Data

The following tables summarize the available quantitative data for racemic tolperisone. It is important to note that these values may differ for the specific S-(+)-Tolperisone-d10 enantiomer.

Table 1: Inhibitory Concentration (IC50) of Racemic Tolperisone on Voltage-Gated Sodium Channel Isoforms [7][8][9][10]

| Nav Isoform | IC50 (µM) |

| Nav1.2 | ~250 |

| Nav1.3 | ~200 |

| Nav1.4 | >1000 |

| Nav1.5 | ~300 |

| Nav1.6 | ~150 |

| Nav1.7 | ~100 |

| Nav1.8 | 49 |

Table 2: Pharmacokinetic Parameters of Racemic Tolperisone (Oral Administration) [1][2][11][12]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |

| Elimination Half-life (t1/2) | ~1.5 - 2.5 hours |

| Metabolism | Extensively in the liver, primarily by CYP2D6 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of tolperisone.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This assay directly measures the inhibitory effect of a compound on voltage-gated sodium channels expressed in a stable cell line (e.g., HEK293).

Experimental Workflow:

-

Cell Preparation: HEK293 cells stably expressing the desired human Nav channel isoform are cultured on glass coverslips.

-

Solutions:

-

External Solution (aCSF): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

-

Borosilicate glass pipettes (resistance 2-5 MΩ) are filled with the internal solution and positioned onto a single cell.

-

A giga-ohm seal is formed, and the membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

After recording stable baseline currents, S-(+)-Tolperisone-d10 is applied at various concentrations via the perfusion system.

-

The effect on the peak sodium current is measured to determine the concentration-dependent inhibition and calculate the IC50 value.

-

Calcium Imaging for Calcium Channel Inhibition

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal depolarization and the inhibitory effect of the test compound.

Experimental Workflow:

Methodology: [17][18][19][20][21]

-

Cell Preparation: Primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) are plated on poly-D-lysine coated glass-bottom dishes.

-

Dye Loading: Cells are loaded with a calcium indicator dye, such as Fluo-4 AM (2-5 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Imaging:

-

The dish is mounted on a fluorescence microscope equipped with a camera.

-

Baseline fluorescence is recorded.

-

Cells are pre-incubated with various concentrations of S-(+)-Tolperisone-d10.

-

Calcium influx is stimulated by adding a high potassium solution (e.g., 50 mM KCl) to depolarize the cells.

-

Fluorescence intensity is recorded over time.

-

-

Data Analysis: The change in fluorescence intensity (ΔF/F0) is calculated to quantify the intracellular calcium concentration. The inhibitory effect of S-(+)-Tolperisone-d10 on the depolarization-induced calcium influx is determined to calculate the IC50 value.

Isolated Spinal Cord Preparation for Spinal Reflex Inhibition

This ex vivo assay assesses the effect of a compound on synaptic transmission in the spinal cord by measuring the inhibition of spinal reflexes.

Experimental Workflow:

-

Preparation: The spinal cord from a neonatal rodent (e.g., P4-P10 rat) is isolated and hemisected.

-

Recording:

-

The preparation is placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed on a dorsal root (e.g., L4 or L5), and a recording suction electrode is placed on the corresponding ventral root.

-

Single electrical pulses are delivered to the dorsal root to evoke a monosynaptic reflex (MSR) and polysynaptic reflexes (PSRs) in the ventral root.

-

-

Drug Application: After recording a stable baseline, S-(+)-Tolperisone-d10 is added to the aCSF at various concentrations.

-

Analysis: The amplitude of the MSR and PSRs is measured before and after drug application to determine the dose-dependent inhibition.

Conclusion

The core mechanism of action of S-(+)-Tolperisone-d10 is predicated on the well-established pharmacology of tolperisone, which involves the dual blockade of voltage-gated sodium and calcium channels. This action leads to a reduction in neuronal excitability and the inhibition of spinal reflexes, providing a strong rationale for its use as a centrally acting muscle relaxant. The deuteration of the S-(+)-enantiomer is a strategic modification aimed at improving its pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. Further research specifically characterizing the pharmacodynamic and pharmacokinetic properties of S-(+)-Tolperisone-d10 is warranted to fully elucidate its therapeutic potential and differentiate it from racemic tolperisone. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolperisone Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. axolbio.com [axolbio.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. CALCIUM STAINING PROTOCOL [protocols.io]

- 19. bu.edu [bu.edu]

- 20. docs.aatbio.com [docs.aatbio.com]

- 21. content.abcam.com [content.abcam.com]

- 22. Method for recording spinal reflexes in mice: effects of thyrotropin-releasing hormone, DOI, tolperisone and baclofen on monosynaptic spinal reflex potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Multicenter, Randomized, Double-Blind Study Protocol Using Human Spinal Cord Recording Comparing Safety, Efficacy, and Neurophysiological Responses Between Patients Being Treated With Evoked Compound Action Potential-Controlled Closed-Loop Spinal Cord Stimulation or Open-Loop Spinal Cord Stimulation (the Evoke Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

S (+) Tolperisone-d10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S(+) Tolperisone-d10, a deuterated isotopologue of the S(+) enantiomer of Tolperisone (B1682978). This document details its chemical properties, its primary application as an internal standard in pharmacokinetic studies, and the underlying pharmacological mechanism of Tolperisone.

Core Data Presentation

The quantitative data for S(+) Tolperisone-d10 and its related compounds are summarized in the table below for ease of reference and comparison.

| Property | S(+) Tolperisone-d10 (Free Base) | Tolperisone-d10 Hydrochloride (Racemic) |

| Molecular Formula | C₁₆H₁₃D₁₀NO | C₁₆H₁₄D₁₀ClNO |

| Molecular Weight | 255.42 g/mol [1] | 291.88 g/mol [1][2] |

| CAS Number | Not explicitly available¹ | 1185160-65-9[1][2][3][4] |

Experimental Protocols

S(+) Tolperisone-d10 is primarily utilized as an internal standard for the quantification of Tolperisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, but its increased mass allows for clear differentiation in a mass spectrometer[1].

Quantification of Tolperisone in Human Plasma using LC-MS/MS

This protocol is a representative example compiled from established methodologies for the analysis of Tolperisone in human plasma.

Objective: To determine the concentration of Tolperisone in human plasma samples from a pharmacokinetic study, using S(+) Tolperisone-d10 as an internal standard.

Materials:

-

Human plasma samples

-

S(+) Tolperisone-d10 (Internal Standard, IS)

-

Tolperisone reference standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Methyl t-butyl ether (MTBE)

-

Water (deionized, 18 MΩ·cm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Tolperisone and S(+) Tolperisone-d10 in methanol.

-

Prepare calibration standards by spiking blank human plasma with known concentrations of Tolperisone (e.g., 0.5-300 ng/mL)[6].

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, standard, or QC, add the internal standard solution (S(+) Tolperisone-d10).

-

Add 1 mL of methyl t-butyl ether and vortex for 1 minute to extract the analyte and IS.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass transitions for Tolperisone and S(+) Tolperisone-d10.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Tolperisone to S(+) Tolperisone-d10 against the concentration of the calibration standards.

-

Determine the concentration of Tolperisone in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Synthesis and Isotopic Labeling Workflow

The synthesis of S(+) Tolperisone-d10 involves the asymmetric synthesis of the S(+) enantiomer of Tolperisone, followed by or concurrent with deuterium (B1214612) labeling. A general workflow is depicted below.

Caption: General workflow for the synthesis of S(+) Tolperisone-d10.

Mechanism of Action: Inhibition of Voltage-Gated Ion Channels

Tolperisone, the parent compound, exerts its muscle relaxant effects by acting as a blocker of voltage-gated sodium and calcium channels in the central nervous system[7][8]. This action stabilizes neuronal membranes and reduces the release of neurotransmitters, leading to a decrease in muscle spasticity.

Caption: Signaling pathway of Tolperisone's inhibitory action.

Experimental Workflow for Pharmacokinetic Analysis

The use of S(+) Tolperisone-d10 as an internal standard is a critical step in ensuring the accuracy and reproducibility of pharmacokinetic studies of Tolperisone. The workflow for such an analysis is outlined below.

Caption: Workflow for LC-MS/MS analysis using an internal standard.

References

- 1. S (+) Tolperisone-d10 () for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. Tolperisone-d10 HCl - CAS - 1185160-65-9 | Axios Research [axios-research.com]

- 4. caymanchem.com [caymanchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolperisone - Wikipedia [en.wikipedia.org]

- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Tolperisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the management of spasticity and muscle hypertonicity. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its effective and safe clinical application, as well as for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone. It includes a compilation of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its metabolic pathways and typical pharmacokinetic study workflows.

Pharmacokinetics

Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes substantial first-pass metabolism, resulting in a relatively low absolute bioavailability.

Absorption and Distribution

Following oral administration, tolperisone reaches peak plasma concentrations (Cmax) within 0.5 to 1.5 hours[1][2][3][4]. The bioavailability of orally administered tolperisone is approximately 17% to 22.3%, and this can be increased by about 100% when taken with a high-fat meal, which also increases the Cmax by approximately 45%[2][3][5]. The volume of distribution is significant, at around 5 L/kg, indicating extensive tissue distribution[2][3][5].

Metabolism and Excretion

Tolperisone is extensively metabolized in the liver and kidneys[1][4]. The primary metabolic pathway is methyl-hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP2D6, leading to the formation of hydroxymethyl tolperisone[6][7][8]. Other CYP isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved in its metabolism to a lesser extent[3][7]. Tolperisone also undergoes P450-independent biotransformation, including carbonyl reduction[7][9].

The elimination of tolperisone is primarily renal, with over 98% of the dose excreted in the urine, almost entirely as metabolites[3]. Only a very small fraction (less than 0.1%) of the parent drug is excreted unchanged in the urine[6][8]. The elimination half-life of tolperisone is approximately 1.5 to 2.5 hours[1][2][3][6].

Pharmacokinetic Parameters

The pharmacokinetic parameters of tolperisone exhibit considerable interindividual variability, which is partly attributed to the genetic polymorphism of the CYP2D6 enzyme[6][8].

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Oral administration | [1][2][3][4] |

| 0.90 ± 0.31 hours | 150 mg oral dose in healthy male Korean volunteers | [10] | |

| Cmax (Peak Plasma Concentration) | 64.2 - 784.9 ng/mL | 150 mg oral dose in healthy male Korean volunteers | [10] |

| AUC₀-∞ (Area Under the Curve) | 125.9 - 1,241.3 ng/mL*h | 150 mg oral dose in healthy male Korean volunteers | [10] |

| t½ (Elimination Half-Life) | 1.5 - 2.5 hours | Oral administration | [1][2][3][6] |

| 1.00 ± 0.28 hours | 150 mg oral dose in healthy male Korean volunteers | [10] | |

| 1.55 ± 0.7 hours | Intravenous administration | [5] | |

| Bioavailability | 17% | Oral administration | [3] |

| 16.7 ± 8.9% | Oral administration (Mydocalm tablets) | [2][5] | |

| 22.3 ± 6.3% | Oral administration (Mydeton tablets) | [5] | |

| Volume of Distribution (Vd) | 5 L/kg | [2][3] | |

| 5.1 ± 1.0 L/kg | Intravenous administration | [5] | |

| Total Body Clearance | 140.8 ± 33.8 L/h | Intravenous administration | [5] |

Metabolism of Tolperisone

The biotransformation of tolperisone is complex, involving both P450-dependent and -independent pathways. The major metabolic reactions include methyl-hydroxylation and carbonyl reduction.

Metabolic Pathways

The primary metabolic pathway of tolperisone is the hydroxylation of the methyl group on the tolyl moiety, primarily catalyzed by CYP2D6, to form hydroxymethyl-tolperisone (M1)[6][7][8]. This metabolite can then undergo further carbonyl reduction[7][9]. Tolperisone itself can also be directly metabolized via carbonyl reduction[7][9]. Other minor pathways involve other CYP enzymes[3][7].

Experimental Protocols

The quantification of tolperisone and its metabolites in biological matrices is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Sample Collection and Preparation

For a typical pharmacokinetic study, blood samples are collected from subjects at predetermined time points after drug administration. Plasma is separated by centrifugation and stored at -20°C or lower until analysis. For analysis, plasma samples are typically prepared using protein precipitation with an organic solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as methyl t-butyl ether[11][12].

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the most common analytical technique for the quantification of tolperisone in biological samples[10][11][13][14].

Table 2: Summary of Analytical Methods for Tolperisone Quantification

| Method | Matrix | Key Parameters | Reference |

| HPLC-UV | Human Plasma | Column: C18; Mobile Phase: Acetonitrile:Water (60:40) with pH adjusted to 3.0; Detection: 260 nm; LOQ: 50 ng/mL | [12] |

| LC-MS/MS | Human Plasma | Column: C18; Mobile Phase: 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5):Methanol (12:88, v/v); Detection: ESI positive ion mode; LOQ: 0.5 ng/mL | [11] |

| HPTLC | - | Mobile Phase: Methanol:Ethyl Acetate (3:7, v/v); Detection: 261 nm; LOD: 7.57 ng/spot; LOQ: 10 ng/spot | [13] |

| Gas-Liquid Chromatography (GLC) | Human Plasma | Capillary GLC method | [5] |

In Vitro Metabolism Studies

To investigate the metabolic pathways and identify the enzymes involved, in vitro studies are conducted using human liver microsomes (HLM) and recombinant human CYP enzymes. The formation of metabolites is monitored over time, and specific enzyme inhibitors or antibodies are used to identify the contribution of individual CYP isoforms[7][9].

Drug-Drug Interactions

Given that tolperisone is a substrate for CYP2D6, there is a potential for drug-drug interactions with inhibitors or inducers of this enzyme. Co-administration with potent CYP2D6 inhibitors could increase tolperisone plasma concentrations, potentially leading to an increased risk of adverse effects. Tolperisone may also increase the blood levels of other drugs that are metabolized by CYP2D6[3][15]. However, some sources suggest that tolperisone has a low potential for clinically significant drug interactions[1][16].

Special Populations

Limited data are available on the pharmacokinetics of tolperisone in special populations such as individuals with renal or hepatic impairment. Given that the drug is extensively metabolized in the liver and its metabolites are excreted renally, caution is advised when administering tolperisone to patients with hepatic or renal dysfunction[6]. Dose adjustments may be necessary in these populations to avoid potential accumulation of the drug or its metabolites.

Conclusion

Tolperisone exhibits rapid absorption and extensive metabolism, primarily mediated by CYP2D6. Its pharmacokinetic profile is characterized by a short half-life and significant interindividual variability. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals working with this centrally acting muscle relaxant. Further studies in special populations are warranted to optimize its therapeutic use.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. mims.com [mims.com]

- 4. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]

- 5. Gas-liquid chromatographic method for the determination of tolperisone in human plasma: pharmacokinetic and comparative bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 7. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. What is Tolperisone Hydrochloride used for? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is fundamental to achieving reliable data, and among the various types, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium (B1214612), have emerged as the "gold standard."[1][2] This technical guide provides an in-depth exploration of the core principles, applications, experimental protocols, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis.

Core Principles and Unparalleled Advantages

A deuterium-labeled internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[3] This subtle modification imparts a distinct mass difference, allowing it to be differentiated from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4]

The foundational principle is that the deuterated IS, when added to a sample at a known concentration at the beginning of the analytical workflow, will behave almost identically to the analyte.[1][3] It will experience the same variations during sample preparation, such as extraction inefficiencies, and will have a nearly identical response to instrumental fluctuations and matrix effects.[2][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to significantly enhanced accuracy and precision in quantification.[1][4]

Key Advantages:

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components in a biological sample, are a major source of error in LC-MS/MS analysis.[6][7] Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, providing the most effective compensation.[8]

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the IS are affected similarly.[8]

-

Improved Accuracy and Precision: The use of a deuterated IS significantly improves the accuracy and precision of quantitative assays compared to structural analog internal standards or external calibration.[1][3] Studies have shown substantial improvements in assay performance, such as a reduction in the coefficient of variation (CV).[1]

Synthesis and Critical Considerations

The synthesis of a high-quality deuterium-labeled internal standard is crucial for its effective use. The primary goal is to introduce deuterium atoms into stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3][9]

Synthesis Strategies:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[9][10] While simpler, it carries the risk of placing labels in unstable positions.[9]

-

De Novo Chemical Synthesis: This approach builds the molecule from deuterated starting materials, offering greater control over the position and number of deuterium labels.[9][11]

Critical Considerations for a High-Quality Deuterated IS:

-

Label Stability: Deuterium labels must be placed on non-exchangeable positions.[3] Locations on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are prone to H/D exchange and should be avoided.[1][9]

-

Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize the presence of unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3][10]

-

Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.[12]

-

Mass Shift: A sufficient mass difference (ideally 4-5 Da) between the analyte and the IS is recommended to minimize mass spectrometric cross-talk.[8]

Quantitative Data Presentation

The impact of using a deuterium-labeled internal standard on assay performance is significant. The following tables summarize comparative data, illustrating the improvements in precision and accuracy.

Table 1: Comparison of Internal Standards for Sirolimus Assay

| Internal Standard Type | Coefficient of Variation (CV) Range |

|---|---|

| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

| Deuterium-Labeled Sirolimus (SIR-d3) | 2.7% - 5.7% |

Data sourced from a study evaluating a high-throughput HPLC-ESI-MS/MS assay for sirolimus.[1][13]

Table 2: Comparison of Internal Standards for Kahalalide F Assay

| Internal Standard Type | Mean Bias |

|---|---|

| Structural Analog | 96.8% |

| Deuterium-Labeled (SIL) | 100.3% |

Data from an LC-MS/MS assay of the anticancer agent kahalalide F.[1]

Table 3: Typical Validation Results for a Bioanalytical Method Using a Deuterium-Labeled IS

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Standard Deviation | CV (%) | Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.75 | 0.74 | 0.04 | 5.1 | 98.3 |

| Low | 3.00 | 2.95 | 0.15 | 5.1 | 98.3 |

| Medium | 75.0 | 76.2 | 3.1 | 4.1 | 101.6 |

| High | 750.0 | 742.5 | 29.7 | 4.0 | 99.0 |

This table represents typical validation results for a hypothetical drug in human plasma, adhering to regulatory guidelines.[2]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following provides a generalized methodology for a typical quantitative analysis using a deuterium-labeled internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting drugs from biological matrices like plasma.

Materials:

-

Biological samples (e.g., human plasma), calibration standards, and quality control (QC) samples.

-

Deuterium-labeled internal standard working solution.

-

Precipitating agent (e.g., acetonitrile (B52724) or methanol, often acidified with 0.1% formic acid).[2]

-

Microcentrifuge tubes or 96-well plates.

-

Vortex mixer and centrifuge.

Methodology:

-

Aliquoting: Thaw frozen samples to room temperature and vortex to ensure homogeneity. Aliquot a precise volume (e.g., 100 µL) of each sample, standard, and QC into labeled tubes.[2][3]

-

Internal Standard Spiking: Add a small, fixed volume (e.g., 10-20 µL) of the deuterium-labeled IS working solution to all tubes (except for blank matrix samples).[2][3]

-

Vortexing: Briefly vortex the samples for approximately 10 seconds to ensure thorough mixing.[2][3]

-

Protein Precipitation: Add a larger volume (typically 3-4 times the sample volume, e.g., 300 µL) of the cold precipitating agent.[2][3]

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2][3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, ready for LC-MS/MS analysis.[2][3]

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example and requires optimization for specific analytes.

Instrumentation:

-

UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[2]

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[2]

-

LC Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

-

Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the analyte of interest.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: Typically 1-10 µL.

MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) is common.[1]

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]

-

MRM Transitions: Monitor at least two transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled IS.[1]

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[4]

Data Analysis:

-

Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.[1]

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.[1][4]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: How a deuterated internal standard compensates for matrix effects.

Caption: Decision tree for internal standard selection in bioanalysis.

Potential Challenges and Troubleshooting

While highly effective, the use of deuterium-labeled standards is not without potential challenges.

-

Isotopic Exchange (Back-Exchange): As mentioned, if deuterium labels are on unstable positions, they can exchange with protons from the solvent, compromising the integrity of the standard.[1][3] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[1] The solution is careful synthetic design to place labels on stable, non-exchangeable positions.[1]

-

Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS.[1][7] This is more pronounced with a high degree of deuteration.[14] If this separation is significant, the analyte and IS may experience differential matrix effects, leading to inaccurate quantification.[3] Chromatographic conditions should be optimized to ensure co-elution.[12]

-

Purity of the Standard: The presence of unlabeled analyte in the labeled standard can cause an overestimation of the analyte's concentration, particularly at the LLOQ.[3] The purity of the IS must be verified.

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[15] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, there is a globally harmonized framework.[15] These guidelines consistently recommend the use of a stable isotope-labeled analyte as the preferred choice for an internal standard.[5][15] While not strictly mandatory in all cases, using a deuterated IS is considered best practice and is expected by regulatory agencies for robust and reliable bioanalytical data.[16][17]

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative pharmacology. Their ability to accurately and precisely correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for generating high-quality data in drug discovery, development, and clinical trials.[1] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust, reliable, and regulatory-compliant bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data that informs pivotal decisions in pharmaceutical research.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. waters.com [waters.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 17. fda.gov [fda.gov]

S (+) Tolperisone-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for S (+) Tolperisone-d10. Due to the limited availability of data specific to the S (+) enantiomer of deuterated tolperisone (B1682978), this document extrapolates information from studies on tolperisone hydrochloride and its deuterated form. The principles of stability testing and degradation pathways discussed are broadly applicable to this compound.

Overview and Intended Use

This compound is the deuterated stable isotope-labeled form of S (+) Tolperisone. Tolperisone is a centrally acting muscle relaxant used to treat increased muscle tone associated with neurological diseases[1]. The deuterated form, Tolperisone-d10, is primarily intended for use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. Based on data for Tolperisone-d10 (hydrochloride) and general tolperisone compositions, the following conditions are recommended.

Table 1: Recommended Storage Conditions for Tolperisone Compounds

| Parameter | Condition | Source |

| Temperature | 2°C to 8°C | [3] |

| 18-25°C ("dry conditions") | [4] | |

| Humidity | 5-25% relative humidity ("dry conditions") | [4] |

| Container | Tightly sealed container | [4][5] |

| Formulation | Solid | [3] |

| Shipping | Wet ice in continental US; may vary elsewhere | [3] |

| Room temperature in continental US; may vary elsewhere | [2] |

It is important to note that specific storage recommendations may be provided on the Certificate of Analysis for a particular batch of this compound, which should be followed diligently[2].

Stability Profile and Degradation Pathways

Tolperisone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.

Table 2: Summary of Forced Degradation Studies on Tolperisone Hydrochloride

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | 2.4% degradation. | [6] |

| Alkali Hydrolysis | 4.77% degradation. Showed degradation. Considerable degradation found to occur in base hydrolysis. | [6][7][8] |

| Neutral Hydrolysis | Showed degradation. Considerable degradation found to occur in water hydrolysis. | [7][8] |

| Oxidative (Peroxide) | 1.6% degradation. Showed degradation. Considerable degradation found to occur in oxidation. | [6][7][8] |

| Thermal Degradation | 1.8% degradation. | [6] |

| Photolytic Degradation | No significant degradation mentioned in the reviewed studies. | [7][8] |

These findings suggest that the piperidine (B6355638) ring and the ketone functional group in the tolperisone molecule are potential sites for degradation. The deuteration in the piperidine ring of this compound is not expected to significantly alter these degradation pathways but may affect the rate of degradation.

A known impurity and potential degradant of tolperisone is 4-methyl- propiophenone (B1677668) (4-MMPPO)[4]. Another study highlights the high reactivity of the degradant 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP), which could be responsible for allergic reactions[9].

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols based on validated stability-indicating methods for tolperisone hydrochloride, which can be adapted for this compound.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkali Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at room temperature or with heating.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration[6].

-

Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 254 nm) and/or fluorescent light.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method, such as RP-HPLC.

Stability-Indicating RP-HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][10].

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate)[8][10]. The pH may be adjusted to achieve optimal separation[10].

-

Detection: UV detection at a wavelength where the drug and its impurities have significant absorbance (e.g., 254 nm or 273 nm)[8][10].

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[8][10].

Visualizations

The following diagrams illustrate the logical relationships in the stability testing of this compound.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US20160220549A1 - Methods of administering tolperisone for therapeutic purposes - Google Patents [patents.google.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ijraps.in [ijraps.in]

- 7. RP-HPLC METHOD FOR DETERMINATION OF TOLPERISONE HYDROCHLORIDE IN TABLET FORMULATION [ouci.dntb.gov.ua]

- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

Methodological & Application

Application Note: High-Throughput Analysis of Tolperisone in Human Plasma using S (+) Tolperisone-d10 as an Internal Standard by LC-MS/MS

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of musculoskeletal spasms and spasticity.[1][2] Accurate and robust quantification of tolperisone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tolperisone in human plasma. The method employs S (+) Tolperisone-d10, a stable isotope-labeled derivative, as an internal standard (IS) to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4]

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[3][4] Its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during extraction and chromatographic separation.[3][5] However, its increased mass allows for distinct detection by the mass spectrometer, leading to reliable quantification.[5] This method is well-suited for researchers, scientists, and drug development professionals requiring a validated protocol for tolperisone analysis.

Materials and Methods

Reagents and Chemicals

-

Tolperisone reference standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[6]

-

HPLC-grade methanol (B129727) and acetonitrile

-

Ammonium formate (B1220265)

-

Formic acid

-

Human plasma (K2EDTA)

-

Methyl tert-butyl ether (MTBE)

-

Water (deionized, 18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of tolperisone and the internal standard from human plasma.

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

-

Column: Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm)[2]

-

Mobile Phase: 10 mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v)[2]

-

Flow Rate: 250 µL/min[2]

-

Injection Volume: 5 µL[1]

-

Column Temperature: 40°C

-

Run Time: Approximately 2.5 minutes[1]

Mass Spectrometric Conditions

-

Ion Source: Electrospray Ionization (ESI), positive ion mode

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tolperisone: Precursor ion (Q1) m/z 246.2 → Product ion (Q3) m/z 98.1[7]

-

This compound: Precursor ion (Q1) m/z 256.2 → Product ion (Q3) m/z 108.1 (projected)

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of tolperisone in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 0.5 - 300 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |

Table 2: Accuracy and Precision of the LC-MS/MS Method

| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (e.g., 1.5 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |

| Medium QC (e.g., 100 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |

| High QC (e.g., 250 ng/mL) | ≤ 12.3%[1] | ≤ 12.3%[1] | Within ±5.0%[1] |

Table 3: Recovery of Tolperisone from Human Plasma

| Analyte | Extraction Recovery (%) |

| Tolperisone | > 98%[7][8] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of tolperisone.

Caption: Simplified mechanism of action of tolperisone.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of tolperisone in human plasma. The utilization of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, which is crucial in drug development and clinical trial settings.

References

- 1. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid simultaneous determination of eperisone, tolperisone, and tizanidine in human serum by using a MonoSpin® C18 extraction column and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Tolperisone in Plasma using S-(+)-Tolperisone-d10 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases.[1] Accurate quantification of Tolperisone in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolperisone in human plasma. The method employs a stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.

Tolperisone is primarily metabolized in the liver by the CYP2D6 enzyme into hydroxymethyl tolperisone.[2][3] Due to genetic polymorphism of CYP2D6, there can be significant interindividual variation in plasma concentrations, making precise quantification essential for personalized medicine.[2][4][5]

Experimental Protocols

Materials and Reagents

-

Analytes: Tolperisone Hydrochloride, S-(+)-Tolperisone-d10 Hydrochloride (Internal Standard)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Methyl t-butyl ether (MTBE)

-

Buffers: Ammonium formate (B1220265), Formic acid

-

Plasma: Human plasma with K2EDTA as an anticoagulant

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Tolperisone and the internal standard (IS) from human plasma.

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of the S-(+)-Tolperisone-d10 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds to mix.

-

Add 1 mL of methyl t-butyl ether.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium formate in water (pH 3.5 with formic acid)B: Methanol |

| Gradient | Isocratic (e.g., 12% A: 88% B) or a shallow gradient optimized for peak shape |

| Flow Rate | 0.250 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 2.5 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for the specific instrument |

| Ion Spray Voltage | Optimized for the specific instrument |

| MRM Transitions | Tolperisone: m/z 246.2 → 98.1S-(+)-Tolperisone-d10: m/z 256.2 → 108.1 |

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Tolperisone in plasma. The data is compiled from established methodologies and demonstrates the performance of similar LC-MS/MS assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Tolperisone | 0.5 - 300 | > 0.999 |

Data adapted from a validated LC-MS/MS method for Tolperisone.[6]

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |

| Medium QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |

| High QC | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 |

Data represents typical acceptance criteria for bioanalytical method validation and is based on values reported for similar assays.[7]

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Tolperisone | ~95 | Minimal, compensated by IS |

| Internal Standard | ~83 | - |

Recovery values are based on reported data for similar extraction methods.[7]

Visualizations

Caption: Experimental workflow for the quantitative analysis of Tolperisone in plasma.

Caption: Metabolic pathway of Tolperisone.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tolperisone in human plasma. The use of the stable isotope-labeled internal standard, S-(+)-Tolperisone-d10, ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic and clinical research applications. The straightforward liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Tolperisone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. pure.skku.edu [pure.skku.edu]

- 5. researchgate.net [researchgate.net]

- 6. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Method Development for the Bioanalysis of Tolperisone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a bioanalytical method for Tolperisone (B1682978), a centrally acting muscle relaxant. The described methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of Tolperisone in human plasma. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Additionally, this note includes a summary of validation parameters from published methods and visual representations of the drug's mechanism of action and the bioanalytical workflow to aid researchers in establishing a robust and reliable assay for pharmacokinetic and other clinical studies.

Introduction

Tolperisone is a centrally acting muscle relaxant used in the treatment of increased muscle tone associated with neurological diseases.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for the evaluation of Tolperisone's pharmacokinetics and for supporting clinical drug development.[4] This application note outlines a reliable LC-MS/MS method for the determination of Tolperisone in human plasma.

Mechanism of Action

Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, primarily at the level of the spinal cord and brainstem.[2][3] It inhibits neuronal signaling by blocking voltage-gated sodium and calcium channels in a state-dependent manner.[2] This dual blockade reduces neuronal excitability and presynaptic neurotransmitter release, ultimately leading to the inhibition of spinal reflexes and muscle relaxation.[2]

Bioanalytical Method and Protocols

A sensitive and selective LC-MS/MS method for the determination of Tolperisone in human plasma has been developed and validated.[5] The following sections detail the experimental procedures.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a robust method for extracting Tolperisone from plasma.[4][5]

Protocol:

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (IS), such as dibucaine.[5]

-

Vortex the sample for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).[5]

-

Vortex for 5 minutes.

-

Centrifuge at 4700 rpm for 15 minutes at room temperature.[6]

-

Transfer the supernatant organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 300 µL of the mobile phase.[6]

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.[5]

| Parameter | Condition |

| Column | Luna C18 (2.0 mm x 50 mm, 5 µm) or equivalent |

| Mobile Phase | 10 mM Ammonium formate (B1220265) buffer (pH 3.5) : Methanol (12:88, v/v) |

| Flow Rate | 250 µL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 2.5 minutes |

Mass Spectrometric Conditions

Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[5]

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition Tolperisone | m/z 246.2 → 98.1 |

| MRM Transition IS (Dibucaine) | m/z 344.3 → 287.2 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for a Tolperisone bioanalytical assay.

| Validation Parameter | Typical Results |

| Linearity Range | 0.5 - 300 ng/mL (r > 0.999)[5] |

| LLOQ | 0.5 ng/mL[5] |

| Intra-day Precision | ≤ 12.3%[7] |

| Inter-day Precision | ≤ 12.3%[7] |

| Accuracy | Within ±5.0%[7] |

| Recovery | Mean extraction recovery of ~95%[8] |

| Stability | Stable for at least 24 hours at room temperature in processed samples and after three freeze-thaw cycles.[6] |

Experimental Workflow

The overall workflow for the bioanalysis of Tolperisone is depicted in the following diagram.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of Tolperisone in human plasma. The detailed protocols and validation summaries serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to confidently implement this method for pharmacokinetic and other clinical studies.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Research Using S(+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals